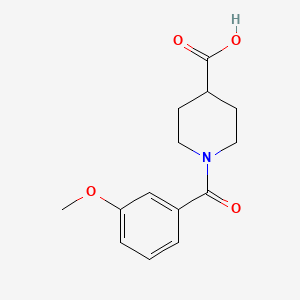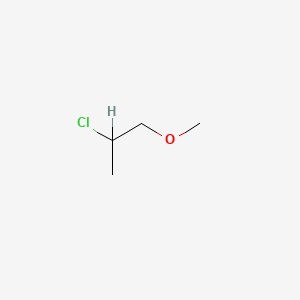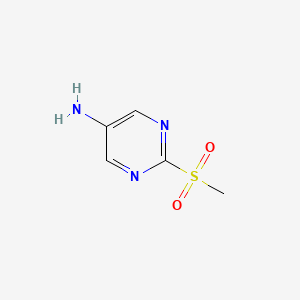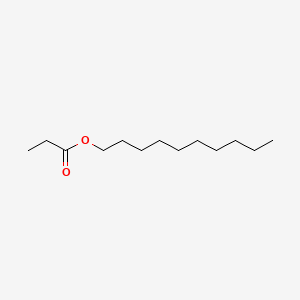
Decyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
, also known as decyl propanoate or fema 2369, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a cognac, ether, and fatty taste.
Applications De Recherche Scientifique
1. Applications in the Chemical and Pharmaceutical Industries
Decyl propionate, a derivative of propionic acid, finds its applications majorly in the chemical and pharmaceutical industries. Propionic acid is a valuable carboxylic acid produced through microbial fermentation and is used extensively in these industries. The processes involved in the production and recovery of propionic acid, such as reactive extraction, are pivotal in enhancing the efficiency of its use in various industrial applications (Keshav, Chand, & Wasewar, 2009).
2. Use in Food Industry and Environmental Implications
In the food industry, propionic acid, from which decyl propionate can be derived, is employed as a preservative due to its antimicrobial properties. The study of propionate's mechanism of action against fungal organisms like Aspergillus nidulans offers insights into its efficacy as a food preservative. This understanding is crucial for developing more effective preservation strategies in the food industry (Brock & Buckel, 2004).
3. Propionic Acid in Biological Systems and Health Research
Research on the metabolism of propionic acid in biological systems, such as its oxidation in glial cells and its effects on neuronal histone acetylation, provides valuable insights into the biochemistry of related compounds like decyl propionate. This research has implications for understanding metabolic disorders and neurological conditions associated with propionic acid metabolism, which may extend to the study of decyl propionate (Nguyen et al., 2007).
4. Environmental Technology and Wastewater Treatment
In environmental technology, particularly in wastewater treatment, propionic acid plays a role in the metabolism of phosphorus-accumulating organisms. These findings can have implications for the broader application of related compounds like decyl propionate in environmental biotechnology and waste management (Lemos et al., 2003).
5. Analytical Applications in Chromatography
Decyl propionate and its related compounds have been used in chromatographic studies for the analysis of short-chain fatty acids. Such analytical applications are crucial in various fields, including food chemistry, environmental analysis, and pharmaceuticals (Craig, Tulloch, & Murty, 1963).
Propriétés
Numéro CAS |
5454-19-3 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
decyl propanoate |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-12-15-13(14)4-2/h3-12H2,1-2H3 |
Clé InChI |
HUOYUOXEIKDMFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC(=O)CC |
SMILES canonique |
CCCCCCCCCCOC(=O)CC |
Densité |
d20 0.86 0.857-0.867 |
Autres numéros CAS |
5454-19-3 |
Description physique |
colourless to pale yellow liquid with a slightly fatty, aldehyde odou |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



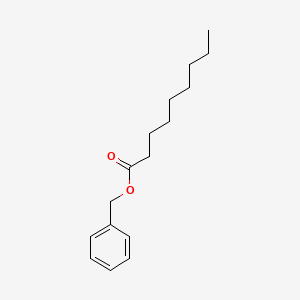
![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine](/img/structure/B1607266.png)
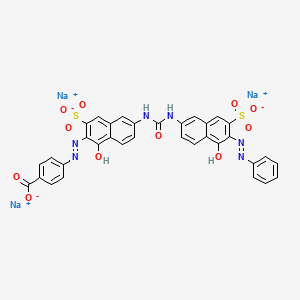
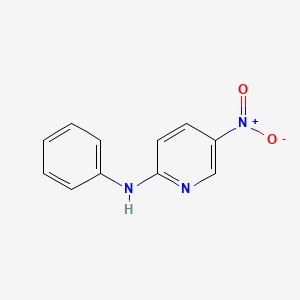
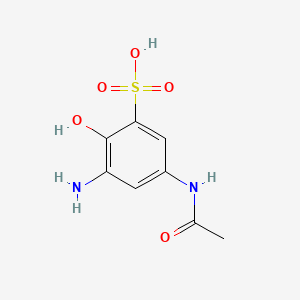
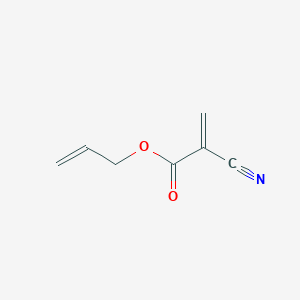
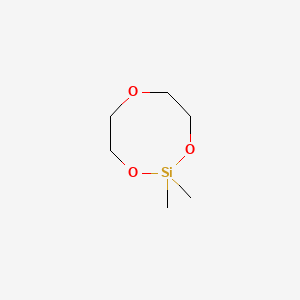


![N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide](/img/structure/B1607279.png)

